2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
Description
The compound 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine features a complex structure integrating multiple pharmacophoric motifs:
- 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability, commonly observed in bioactive molecules targeting CNS or receptor-mediated pathways .
- Methoxy-substituted benzylamine core: The 3-methoxy-4-substituted benzyl moiety may influence electronic properties and binding interactions, as seen in analogs like N-(2,3-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine .
- 1-Phenyl-1H-tetrazol-5-yloxy linker: Tetrazole rings are bioisosteres for carboxylic acids, improving bioavailability and resistance to enzymatic degradation. This motif is critical in angiotensin II receptor antagonists (e.g., N-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]-N-valeryl-L-valine) and kinase inhibitors .
The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution, Ugi-Zhu, or Mitsunobu protocols for tetrazole coupling, as exemplified in hybrid heterocyclic systems .
Properties
Molecular Formula |
C23H22FN5O2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H22FN5O2/c1-30-22-15-18(16-25-14-13-17-7-10-19(24)11-8-17)9-12-21(22)31-23-26-27-28-29(23)20-5-3-2-4-6-20/h2-12,15,25H,13-14,16H2,1H3 |
InChI Key |
LAOFTYFOPHYMQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine typically involves multiple steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of the 4-fluorophenyl intermediate through halogenation reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Synthesis of the Tetrazole Moiety: The tetrazole ring is formed through cycloaddition reactions involving azides and nitriles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced tetrazole derivatives.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of fluorinated and tetrazole-containing molecules on biological systems. It may serve as a probe to investigate enzyme interactions or receptor binding.
Medicine
Medicinally, 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is explored for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the tetrazole moiety can mimic carboxylate groups, potentially interacting with metal ions or hydrogen-bonding sites. The methoxy group may further modulate the compound’s pharmacokinetic properties by affecting its solubility and metabolic stability.
Comparison with Similar Compounds
Structural Analogues with Fluorophenyl-Ethanamine Backbones
Key Observations :
- Fluorine Substitution : Fluorine at the para position (as in the target compound) improves metabolic stability compared to ortho or meta isomers .
- Tetrazole vs. Triazole : The tetrazole group in the target compound offers superior hydrogen-bonding capacity compared to 1,2,4-triazole derivatives (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones), which exhibit tautomerism affecting solubility .
Tetrazole-Containing Analogues
Key Observations :
- Linker Flexibility : The tetrazole-oxybenzyl group in the target compound provides spatial flexibility for receptor binding, contrasting with rigid biphenyltetrazole systems (e.g., Diovan®) .
Biological Activity
The compound 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a novel synthetic molecule with potential therapeutic applications. Its unique structure, incorporating a fluorophenyl group, a methoxy group, and a tetrazole moiety, suggests diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The IUPAC name is 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine. The structural features that may contribute to its biological activity include:
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN5O2 |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine |
| InChI Key | LAOFTYFOPHYMQH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The following mechanisms have been proposed:
- Hydrophobic Interactions : The fluorophenyl group enhances binding affinity through hydrophobic interactions.
- Mimicking Carboxylate Groups : The tetrazole moiety can mimic carboxylate groups, facilitating interactions with metal ions or hydrogen-bonding sites.
- Modulation of Pharmacokinetics : The methoxy group may influence solubility and metabolic stability, affecting the compound's bioavailability and efficacy.
Biological Activities
Research has indicated several potential biological activities for this compound:
Antitumor Activity
Studies have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, the presence of the tetrazole ring has been linked to enhanced antitumor properties due to its ability to interfere with cellular signaling pathways involved in tumor growth.
Anticonvulsant Properties
The structure of the compound suggests potential anticonvulsant activity. Similar compounds have demonstrated effectiveness in reducing seizure activity in animal models, indicating that this compound could be explored for treating epilepsy.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 2-(4-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine.
- Study on Antitumor Effects :
- Anticonvulsant Activity Research :
- Mechanistic Studies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
